molecular formula C12H13N3 B13272135 (1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine

(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Cat. No.: B13272135
M. Wt: 199.25 g/mol
InChI Key: HFQNYSSJDMKGOT-NWDGAFQWSA-N
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Description

(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a phenyl-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Phenyl-Pyrazole Moiety: This step involves the formation of the pyrazole ring, which can be synthesized from hydrazine and a 1,3-diketone, followed by coupling with a phenyl group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or a nitrile.

    Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopropane ring and pyrazole moiety may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine: Unique due to its specific chiral configuration and combination of cyclopropane and pyrazole moieties.

    (1R,2S)-2-(1-Phenyl-1H-pyrazol-3-yl)cyclopropan-1-amine: Similar structure but with a different position of the pyrazole ring.

    (1R,2S)-2-(1-Phenyl-1H-imidazol-4-yl)cyclopropan-1-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both a cyclopropane ring and a pyrazole moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C12H13N3/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,13H2/t11-,12+/m0/s1

InChI Key

HFQNYSSJDMKGOT-NWDGAFQWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CN(N=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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